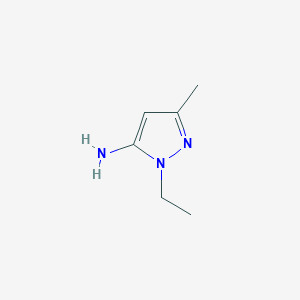

1-ethyl-3-methyl-1H-pyrazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-3-9-6(7)4-5(2)8-9/h4H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLVUWBGUNVFES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377649 | |

| Record name | 1-ethyl-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-33-2 | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-ethyl-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-3-imine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-ethyl-3-methyl-1H-pyrazol-5-amine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Ethyl-3-methyl-1H-pyrazol-5-amine

Introduction

The 5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of a wide array of biologically active agents.[1][2] These heterocycles are recognized for their versatile reactivity and their ability to engage with various biological targets, leading to their incorporation into numerous pharmaceutical and agrochemical products.[1][3] This guide focuses on a specific, highly valuable derivative: This compound . As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, characterization, and reactivity. This document is structured to serve as a practical reference for leveraging this molecule's full potential in a research and development setting.

Core Chemical and Physical Properties

This compound is a substituted aminopyrazole featuring an ethyl group at the N1 position and a methyl group at the C3 position. These substitutions are not merely decorative; they critically influence the molecule's solubility, lipophilicity, and metabolic stability, making it an attractive starting point for library synthesis and lead optimization.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 3524-33-2 | ChemicalBook[4] |

| Molecular Formula | C₆H₁₁N₃ | PubChem[5] |

| Molecular Weight | 125.17 g/mol | PubChem[6] |

| Monoisotopic Mass | 125.0953 Da | PubChem[5] |

| InChI Key | TZLVUWBGUNVFES-UHFFFAOYSA-N | PubChem[5] |

| Canonical SMILES | CCN1C(=CC(=N1)C)N | PubChem[5] |

| Predicted XLogP | 0.6 | PubChem[5] |

| Appearance | Solid (typical for similar compounds) | Sigma-Aldrich[7] |

Note: Some physical properties like melting and boiling points are not consistently reported in public literature and should be determined empirically.

Synthesis and Mechanistic Insights

The synthesis of 5-aminopyrazoles is a well-established field, with the most common and reliable methods involving the cyclocondensation of a hydrazine derivative with a β-ketonitrile. This approach offers high yields and excellent regiochemical control.

Recommended Synthetic Pathway

The most logical and field-proven approach for synthesizing this compound is the reaction of ethylhydrazine with 3-oxobutanenitrile (acetoacetonitrile) or a more stable derivative like 3-aminocrotononitrile .

Sources

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. PubChemLite - this compound (C6H11N3) [pubchemlite.lcsb.uni.lu]

- 6. 3-ethyl-1-methyl-1H-pyrazol-5-amine | C6H11N3 | CID 15135782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Ethyl-5-methyl-1H-pyrazol-3-amine DiscoveryCPR 956364-46-8 [sigmaaldrich.com]

Unambiguous Structure Elucidation of 1-ethyl-3-methyl-1H-pyrazol-5-amine: A Multi-Technique Spectroscopic Approach

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Imperative for Precision

Pyrazoles, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are privileged scaffolds in medicinal chemistry and drug discovery.[1][2][3] Their versatile structure allows for interaction with a wide array of biological targets, leading to their incorporation into numerous FDA-approved drugs.[2] The compound 1-ethyl-3-methyl-1H-pyrazol-5-amine is a key building block, but its synthesis can potentially yield various regioisomers. For researchers in drug development, confirming the exact substitution pattern is not merely an academic exercise; it is a critical step that underpins all subsequent biological, toxicological, and pharmacokinetic assessments. An incorrect structural assignment can invalidate years of research and investment.

This guide provides a comprehensive, field-proven framework for the unambiguous structure elucidation of this compound. We will move beyond a simple listing of techniques to explain the causal logic behind the analytical workflow, demonstrating how a synergistic application of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance experiments creates a self-validating system for absolute structural confirmation.

Part 1: The Analytical Strategy - A Foundational Workflow

The elucidation process is a logical progression, where each step builds upon the last to systematically eliminate ambiguity. The initial hypothesis of the structure is first tested for its fundamental properties—molecular mass and elemental composition—before moving to the identification of functional groups and finally, the definitive mapping of the atomic framework.

Caption: Overall workflow for structure elucidation.

Part 2: Mass Spectrometry (MS) - The First Checkpoint

Expertise & Causality: The first and most fundamental question is: "What is the molecular weight and elemental composition?" Mass spectrometry provides this answer, immediately validating the success of the synthesis and confirming that we are analyzing a compound of the expected formula, C₆H₁₁N₃.[4] High-Resolution Mass Spectrometry (HRMS) is crucial here, as it can distinguish the target's exact mass from other compounds with the same nominal mass but different elemental formulas.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer or an Orbitrap mass spectrometer.

-

Ionization Method: Electrospray Ionization (ESI) in positive mode is preferred. ESI is a soft ionization technique that will primarily yield the protonated molecular ion, [M+H]⁺, minimizing fragmentation and providing a clear measurement of the molecular weight.

-

Analysis Parameters:

-

Ion Source: ESI Positive

-

Capillary Voltage: 4000 V

-

Mass Range: m/z 50 - 500

-

Resolution: >10,000 FWHM

-

-

Data Acquisition: Acquire the spectrum and compare the measured exact mass of the [M+H]⁺ ion to the theoretical exact mass.

Data Presentation & Interpretation

The primary goal is to match the observed mass with the calculated mass.

| Parameter | Theoretical Value | Observed Value (Example) |

| Molecular Formula | C₆H₁₁N₃ | C₆H₁₁N₃ |

| Monoisotopic Mass | 125.0953 Da | - |

| [M+H]⁺ Ion Mass | 126.1026 Da | 126.1025 Da |

| Mass Difference | - | < 5 ppm |

A mass difference of less than 5 ppm provides high confidence in the elemental formula. The observation of a strong signal at m/z 126.1025 confirms the compound's formula is indeed C₆H₁₁N₃.

Part 3: Infrared (IR) Spectroscopy - Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.[5] For this compound, the key diagnostic signals are the N-H stretches of the primary amine group, which are critical for confirming its presence.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Analysis Parameters:

-

Spectral Range: 4000 - 600 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition: Collect the spectrum and perform a background scan of the clean ATR crystal for subtraction.

Data Presentation & Interpretation

The presence of a primary amine is confirmed by two distinct N-H stretching bands.[6]

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| 3400 - 3300 | Asymmetric & Symmetric N-H Stretch | Confirms Primary Amine (-NH₂) group. Two distinct, medium-intensity bands are expected.[6][7] |

| 1650 - 1580 | N-H Bend (Scissoring) | Further evidence of the -NH₂ group. |

| 1600 - 1450 | C=N and C=C Stretch | Characteristic of the pyrazole aromatic ring system. |

| 1335 - 1250 | Aromatic C-N Stretch | Indicates the amine group is attached to the aromatic ring.[6] |

Observing the dual peaks in the 3300-3400 cm⁻¹ region is a crucial, self-validating step that confirms the "amine" portion of the molecule's name.

Part 4: Nuclear Magnetic Resonance (NMR) - The Definitive Structural Map

Expertise & Causality: While MS confirms the formula and IR confirms the amine, neither can establish the precise connectivity of the atoms. NMR spectroscopy is the definitive tool for this purpose. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to unambiguously prove the 1-ethyl, 3-methyl, and 5-amine substitution pattern, ruling out all other possible isomers.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Experiments to Run:

-

¹H NMR: Standard proton spectrum.

-

¹³C{¹H} NMR: Standard proton-decoupled carbon spectrum.

-

DEPT-135: Distinguishes CH/CH₃ (positive phase) from CH₂ (negative phase) carbons.

-

¹H-¹H COSY: Identifies proton-proton spin coupling networks (e.g., within the ethyl group).

-

¹H-¹³C HSQC: Correlates each proton directly to the carbon it is attached to.

-

¹H-¹³C HMBC: The key experiment. It reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different fragments of the molecule.[8][9]

-

Data Presentation & Interpretation

The expected signals provide the first layer of structural evidence.

| ¹H NMR Data (400 MHz, CDCl₃) | ¹³C NMR Data (101 MHz, CDCl₃) | ||

| δ (ppm) | Assignment | δ (ppm) | Assignment |

| ~4.00 (q, 2H) | H-6 (N-CH₂) | ~155.0 | C-5 (C-NH₂) |

| ~1.35 (t, 3H) | H-7 (N-CH₂-CH₃) | ~145.0 | C-3 (C-CH₃) |

| ~2.15 (s, 3H) | H-8 (C-CH₃) | ~95.0 | C-4 (CH) |

| ~5.40 (s, 1H) | H-4 (Ring CH) | ~42.0 | C-6 (N-CH₂) |

| ~3.50 (br s, 2H) | H-9 (-NH₂) | ~15.0 | C-7 (N-CH₂-CH₃) |

| ~12.0 | C-8 (C-CH₃) |

Note: Chemical shifts (δ) are predictive and may vary slightly.

The true power lies in using 2D NMR to connect the fragments identified in the 1D spectra. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of this proof.

Caption: Key HMBC correlations proving the structure.

Causality of HMBC Correlations:

-

Proof of N1-Ethyl Group: The protons of the ethyl methylene group (H-6, ~4.00 ppm) must show a correlation to the pyrazole ring carbon C-5 (~155.0 ppm). This ³J coupling (three-bond) is only possible if the ethyl group is attached to N-1. If it were attached to N-2, this correlation would be absent.

-

Proof of C3-Methyl Group: The protons of the methyl group (H-8, ~2.15 ppm) must show correlations to both C-3 (~145.0 ppm) and C-4 (~95.0 ppm). This confirms the methyl group is adjacent to the ring's only CH group.

-

Proof of C5-Amine Group: The pyrazole ring proton (H-4, ~5.40 ppm) will show strong correlations to both C-3 and C-5. The correlation to C-5, which is the most downfield carbon due to the attached nitrogen, confirms the position of the amine group relative to the CH.

This specific and interlocking pattern of HMBC correlations provides an undeniable, self-validating proof of the this compound structure, systematically eliminating any other isomeric possibility.

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is a textbook example of modern analytical chemistry, where no single technique is sufficient, but their combined power is absolute.

-

Mass Spectrometry laid the foundation by confirming the elemental formula (C₆H₁₁N₃).

-

Infrared Spectroscopy provided clear evidence for the essential primary amine functional group.

-

1D NMR experiments provided a census of the unique proton and carbon environments.

-

2D NMR , particularly the HMBC experiment, served as the final arbiter, piecing the puzzle together and providing irrefutable proof of the specific 1,3,5-substitution pattern.

By following this logical and multi-faceted approach, researchers and drug development professionals can proceed with absolute confidence in the identity and purity of their materials, ensuring the integrity and validity of all subsequent scientific endeavors.

References

- Puranik, P.G., & Venkata Ramiah, K. (n.d.). Spectroscopic studies of the associations of heterocyclic amines.

-

Gomtsyan, A. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC, NIH. Accessed from [Link]

-

Various Authors. (n.d.). General structure for Pyrazole derivative (A2). ResearchGate. Accessed from [Link]

- Various Authors. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

-

Various Authors. (n.g.). Chemical structures of pyrazole derivatives 64a,b. ResearchGate. Accessed from [Link]

-

MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Accessed from [Link]

-

Bavane, R. G., Khairnar, Y. N., & Jethave, G. N. (n.d.). Spectroscopic studies of some n-heterocyclic compounds. Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. Accessed from [Link]

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Accessed from [Link]

-

Various Authors. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, NIH. Accessed from [Link]

-

Various Authors. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. ResearchGate. Accessed from [Link]

-

RSC Publishing. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Accessed from [Link]

-

Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Accessed from [Link]

-

NIH. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Accessed from [Link]

-

PubChemLite. (n.d.). This compound. Accessed from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Accessed from [Link]

Sources

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C6H11N3) [pubchemlite.lcsb.uni.lu]

- 5. agdbmmjal.ac.in [agdbmmjal.ac.in]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. ias.ac.in [ias.ac.in]

- 8. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]

- 9. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-Ethyl-3-methyl-1H-pyrazol-5-amine (CAS 3524-33-2): Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This guide provides an in-depth technical overview of 1-ethyl-3-methyl-1H-pyrazol-5-amine (CAS No. 3524-33-2), a heterocyclic amine of significant interest to the pharmaceutical and agrochemical industries. We will explore its fundamental physicochemical properties, detail a robust and scalable synthesis protocol, discuss its critical role as a versatile building block in medicinal chemistry, and provide validated analytical methodologies for quality control. This document is intended for researchers, medicinal chemists, and process development scientists who are utilizing or considering this scaffold for the synthesis of novel bioactive molecules.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets through various non-covalent interactions.[1] Specifically, substituted aminopyrazoles, such as this compound, serve as indispensable starting materials for creating libraries of compounds for drug discovery programs.

The unique arrangement of a primary amine on the substituted pyrazole ring provides a reactive handle for a multitude of chemical transformations, allowing for the systematic exploration of chemical space around the core. Derivatives of this and similar pyrazoles are prominent in the development of kinase inhibitors for oncology, anti-inflammatory agents, and neurodegenerative disease therapeutics.[2][3] The ethyl and methyl substitutions on the core modulate the compound's lipophilicity and metabolic stability, making this specific isomer a valuable and strategic choice in molecular design.

Physicochemical & Spectroscopic Profile

A thorough understanding of a starting material's physical and chemical properties is paramount for its effective use in synthesis and process development.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3524-33-2 | [4] |

| Molecular Formula | C₆H₁₁N₃ | [4] |

| Molecular Weight | 125.17 g/mol | [4] |

| Appearance | Typically a white to off-white powder or crystalline solid | [5] |

| Purity | >98% (typical for commercial grades) | [5] |

Note: Properties like melting point and boiling point can vary based on purity and are best confirmed by analysis of the specific lot in use.

From a spectroscopic standpoint, the structure can be unequivocally confirmed by standard analytical techniques. While specific spectra are proprietary to manufacturers, a typical ¹H NMR spectrum in CDCl₃ would feature characteristic signals for the ethyl group (a quartet and a triplet), a singlet for the methyl group, a singlet for the pyrazole ring proton, and a broad singlet for the amine protons.

Synthesis Protocol and Mechanistic Rationale

The most common and industrially scalable synthesis of 5-aminopyrazoles is the condensation reaction between a hydrazine derivative and a β-ketonitrile.

Reaction Scheme: Ethylhydrazine + 3-Oxobutanenitrile → this compound

This reaction proceeds via a nucleophilic attack of the hydrazine on the ketone, followed by an intramolecular cyclization with the nitrile group, and subsequent tautomerization to form the aromatic pyrazole ring. The choice of ethylhydrazine dictates the N1-ethyl substitution pattern.

Workflow for Laboratory-Scale Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol:

-

Reagent Preparation: In a well-ventilated fume hood, prepare a solution of 3-oxobutanenitrile (1.0 eq) in a suitable solvent such as ethanol. A small amount of acetic acid is often used as a catalyst.

-

Reaction Initiation: Cool the solution to 0 °C using an ice bath. Slowly add ethylhydrazine (1.1 eq) dropwise to the stirred solution. Causality Note: The slow, cooled addition is critical to control the initial exotherm of the condensation reaction and prevent the formation of side products.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, concentrate the solvent under reduced pressure. Redissolve the residue in ethyl acetate (EtOAc) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Field Insight: While some applications may tolerate crude material, high-purity is essential for drug development. Purification is best achieved via flash column chromatography on silica gel or recrystallization from a suitable solvent system like ethyl acetate/hexanes.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Discovery: A Versatile Chemical Handle

The primary value of this compound lies in the reactivity of its C5-amino group. This nucleophilic primary amine is a versatile functional group for building molecular complexity and is frequently used to synthesize libraries of compounds for screening against biological targets.

The pyrazole scaffold itself is a key component in numerous FDA-approved drugs and clinical candidates, particularly in the domain of protein kinase inhibitors.[6] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.[7][8] The pyrazole ring can act as a stable, drug-like scaffold that correctly orients functional groups to interact with the ATP-binding pocket of a target kinase.

Illustrative Derivatization Strategy

The amine can be readily acylated, sulfonated, or used in reductive amination reactions to attach a wide variety of side chains (R-groups), enabling the exploration of structure-activity relationships (SAR).

Caption: Common derivatization pathways for this compound.

A recent study highlighted the synthesis of a novel pyrazole-based benzenesulfonamide from a similar 5-aminopyrazole, demonstrating the straightforward nature of these transformations.[9] Such derivatives are actively being investigated for their anticancer properties.[9]

Analytical Quality Control: A Self-Validating HPLC Protocol

Ensuring the purity of starting materials is a non-negotiable aspect of drug development. The following HPLC method provides a reliable system for assessing the purity of this compound.

Table 2: HPLC Purity Assessment Method

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column suitable for moderately polar small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic modifier for good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |

| Gradient | 5% to 95% B over 10 min | A broad gradient ensures elution of potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 230 nm | The pyrazole ring possesses a UV chromophore. |

| Injection Volume | 5 µL | |

| Sample Prep | 1 mg/mL in 50:50 Water:Acetonitrile |

Trustworthiness - A Self-Validating System: Before sample analysis, the system's suitability must be verified. This involves injecting a standard solution and ensuring that the main peak meets predefined criteria (e.g., Tailing Factor < 1.5, Theoretical Plates > 2000). This validation step ensures the reliability and reproducibility of the purity assessment.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential.

-

Hazard Identification: The compound is classified as an irritant, causing skin and serious eye irritation.[10][11][12] It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the material.[11]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[10]

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[13]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its straightforward synthesis, versatile reactivity, and foundation in a biologically privileged scaffold make it a valuable starting point for the discovery of next-generation therapeutics. A comprehensive understanding of its properties, synthesis, and handling, as detailed in this guide, is the first step toward unlocking its full potential in research and development.

References

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

-

Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). ResearchGate. [Link]

-

Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). PMC - NIH. [Link]

- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

-

Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. Cole-Parmer. [Link]

-

This compound [CAS: 3524-33-2]. Ivy Fine Chemicals. [Link]

-

This compound. RongNa Biotechnology Co., Ltd. [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]

-

Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. ResearchGate. [Link]

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Arkivoc. [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). MDPI. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

-

GMM-04: Pentaerythritol Triacrylate (Technical Grade) (CASRN 3524-68-3). National Toxicology Program. [Link]

-

Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. [Link]

-

1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]

-

This compound. PubChemLite. [Link]

-

(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. PubChem. [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3524-33-2 | CAS DataBase [chemicalbook.com]

- 5. This compound, CasNo.3524-33-2 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

Unveiling the Therapeutic Potential of 1-Ethyl-3-Methyl-1H-Pyrazol-5-Amine: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry

Authored by: A Senior Application Scientist

Foreword: The pyrazole nucleus stands as a cornerstone in the edifice of medicinal chemistry, recognized for its vast pharmacological versatility.[1] This guide delves into the biological potential of a specific, yet under-documented derivative, 1-ethyl-3-methyl-1H-pyrazol-5-amine. While direct experimental data for this precise molecule is sparse in publicly accessible literature, its structural features situate it firmly within a class of compounds renowned for a wide spectrum of biological activities. This document, therefore, serves as a technical exploration of its inferred potential, drawing upon the wealth of knowledge surrounding the pyrazole scaffold and its closely related analogs. For researchers and drug development professionals, this guide offers a foundational understanding and a strategic framework for investigating the therapeutic promise of this compound.

The Pyrazole Core: A Privileged Pharmacophore

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, is a recurring motif in a multitude of clinically approved drugs and investigational agents.[2] Its unique electronic properties and synthetic tractability have made it a favored scaffold for the development of compounds targeting a diverse array of biological targets. The pyrazole ring system is a key structural component in drugs with anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities.[1][3]

A notable example of a successful pyrazole-containing drug is Celecoxib, a selective COX-2 inhibitor used for the treatment of arthritis. The pyrazole core is also present in various kinase inhibitors, highlighting its importance in oncology and immunology research.[3]

Structural Features of this compound and Their Implications

The molecule this compound possesses several key structural features that likely dictate its biological activity:

-

The Pyrazole Ring: Forms the core scaffold and is the primary determinant of its foundational pharmacological properties.

-

The 5-Amino Group: This functional group can act as a hydrogen bond donor and acceptor, crucial for interactions with biological targets such as enzyme active sites and receptors.

-

The 1-Ethyl Group: The ethyl substitution at the N1 position can influence the compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile.

-

The 3-Methyl Group: The methyl group at the C3 position can impact the steric and electronic properties of the pyrazole ring, potentially fine-tuning its binding affinity and selectivity for specific targets.

Inferred Biological Activities: A Landscape of Therapeutic Possibilities

Based on the extensive literature on pyrazole derivatives, we can infer a range of potential biological activities for this compound.

Anti-Inflammatory and Analgesic Potential

A significant body of research has established pyrazole derivatives as potent anti-inflammatory and analgesic agents.[1] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Experimental Protocol: In Vitro COX Inhibition Assay

A standard experimental approach to evaluate the anti-inflammatory potential of a compound like this compound is through an in vitro COX inhibition assay.

Table 1: Representative COX Inhibition Data for Pyrazole Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 7.6 | 0.04 | 190 |

| Ibuprofen | 13 | 344 | 0.04 |

| Hypothetical Data for this compound | [Insert Value] | [Insert Value] | [Insert Value] |

Note: The data for Celecoxib and Ibuprofen are for comparative purposes. The data for the topic compound is hypothetical and would need to be determined experimentally.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyrazole scaffold is a common feature in numerous anticancer agents, with mechanisms of action that include kinase inhibition, induction of apoptosis, and cell cycle arrest.[4] The structural similarity of this compound to known kinase inhibitors suggests its potential utility in oncology.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The initial screening for anticancer activity typically involves an in vitro cytotoxicity assay, such as the MTT assay, to determine the compound's effect on the viability of cancer cell lines.

Workflow for Anticancer Activity Screening

Caption: A generalized workflow for the evaluation of a novel compound's anticancer potential.

Antimicrobial and Antifungal Properties

Derivatives of pyrazole have demonstrated significant activity against a range of bacterial and fungal pathogens.[3] The nitrogen-containing heterocyclic core is believed to play a crucial role in the antimicrobial action of these compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial efficacy of this compound can be quantified using a Minimum Inhibitory Concentration (MIC) assay.

Table 2: Representative MIC Data for Pyrazole-based Antimicrobial Agents

| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |

| Fluconazole | >64 | >64 | 0.25-1 |

| Ciprofloxacin | 0.25-1 | 0.008-0.03 | >64 |

| Hypothetical Data for this compound | [Insert Value] | [Insert Value] | [Insert Value] |

Note: The data for Fluconazole and Ciprofloxacin are for comparative purposes. The data for the topic compound is hypothetical and would need to be determined experimentally.

Synthetic Considerations and Future Directions

The synthesis of this compound can likely be achieved through established synthetic routes for pyrazole derivatives, often involving the condensation of a hydrazine with a 1,3-dicarbonyl compound or a related precursor.[5][6]

General Synthetic Pathway

Caption: A plausible synthetic route to this compound.

Future research should focus on the actual synthesis and biological evaluation of this compound to validate the inferred activities. A comprehensive screening against a panel of kinases, microbial strains, and cancer cell lines would provide a clearer picture of its therapeutic potential. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications at the ethyl, methyl, and amino positions, will be crucial for optimizing its biological profile.

Conclusion

References

-

1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | CID 2743794 - PubChem. [Link]

-

3-(1-ethyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazol-5-amine - PubChem. [Link]

-

(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol - PubChem. [Link]

- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google P

-

Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. [Link]

-

1-Ethyl-1H-pyrazol-5-amine | C5H9N3 | CID 337310 - PubChem. [Link]

-

This compound - PubChemLite. [Link]

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]

-

ChEMBL - EMBL-EBI. [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

-

1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H10ClN3 | CID 1810630 - PubChem. [Link]

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Link]

-

Synthesis and biological activity of some new indole derivatives containingn pyrazole moiety. [Link]

-

Explore all Documents - ChEMBL - EMBL-EBI. [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC - NIH. [Link]

-

Synthesis and biological evaluation of analogs of the marine alkaloids granulatimide and isogranulatimide. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

Spectroscopic Characterization of 1-ethyl-3-methyl-1H-pyrazol-5-amine: A Technical Guide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 1-ethyl-3-methyl-1H-pyrazol-5-amine (CAS No. 3524-33-2). As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural features through modern analytical techniques is paramount. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is intended for researchers, scientists, and professionals in drug development, providing both foundational principles and expert insights into the correlation between molecular structure and spectral output. We will explore the causality behind experimental choices, present self-validating protocols, and ground our analysis in authoritative references.

Introduction: The Significance of this compound

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The specific compound, this compound, with the molecular formula C₆H₁₁N₃, presents a unique combination of functional groups: a substituted pyrazole ring, a primary amine, and alkyl substituents.[2] This arrangement makes it a versatile synthon for the development of novel pharmaceutical agents and functional materials.

Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques provide a non-destructive window into the molecular architecture, revealing the connectivity of atoms, the nature of chemical bonds, and the overall molecular mass. This guide systematically deciphers the information encoded within the NMR, IR, and mass spectra of this compound.

Caption: Molecular structure and key properties of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for unambiguous characterization.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and data integrity.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ is often used for compounds with exchangeable protons (like -NH₂) as it can slow down the exchange rate.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference standard.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to approximately 220 ppm.

-

Acquire 1024 or more scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

|---|---|---|---|---|

| ~5.20 | Singlet | 1H | H-4 | The single proton on the pyrazole ring is in an electron-rich environment and appears as a sharp singlet. Its chemical shift is characteristic of protons on pyrazole rings.[3] |

| ~4.50 | Broad Singlet | 2H | -NH₂ | The amine protons are exchangeable and often appear as a broad signal. This signal will disappear upon shaking the sample with D₂O.[4][5] |

| ~3.85 | Quartet | 2H | N-CH₂-CH₃ | The methylene protons of the ethyl group are adjacent to the electron-withdrawing nitrogen atom of the ring, shifting them downfield. They are split into a quartet by the three neighboring methyl protons. |

| ~2.10 | Singlet | 3H | C₃-CH₃ | The methyl group attached to the pyrazole ring is relatively deshielded and appears as a singlet as there are no adjacent protons. |

| ~1.30 | Triplet | 3H | N-CH₂-CH₃ | The terminal methyl protons of the ethyl group are split into a triplet by the two neighboring methylene protons. |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Table 2: Predicted ¹³C NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale for Assignment |

|---|---|---|---|

| ~155.0 | Quaternary | C-5 | This carbon is bonded to the electron-donating amine group and is part of the heterocyclic ring, placing it significantly downfield. |

| ~148.0 | Quaternary | C-3 | This carbon is attached to the methyl group and is also part of the pyrazole ring system. |

| ~90.0 | Methine (CH) | C-4 | This carbon in the pyrazole ring is bonded to a hydrogen and appears in a characteristic region for such carbons in five-membered heterocycles.[6][7] |

| ~40.0 | Methylene (CH₂) | N-CH₂-CH₃ | The methylene carbon of the ethyl group is directly attached to a nitrogen atom, causing a downfield shift. |

| ~15.0 | Methyl (CH₃) | N-CH₂-CH₃ | The terminal methyl carbon of the ethyl group is a typical aliphatic carbon. |

| ~12.0 | Methyl (CH₃) | C₃-CH₃ | The methyl carbon attached to the pyrazole ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: IR Data Acquisition

Methodology:

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with ~100 mg of dry potassium bromide (KBr) and press it into a transparent pellet.

-

ATR: A modern and common method is to use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Simply place a small amount of the sample on the ATR crystal.

-

-

Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: A background spectrum (of air or the clean ATR crystal) must be recorded and subtracted from the sample spectrum.

IR Spectral Interpretation

The IR spectrum of this compound is expected to show characteristic absorptions for its primary amine and aromatic-like pyrazole ring.

Table 3: Key IR Absorption Bands and Their Assignments | Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment | | :--- | :--- | :--- | :--- | | 3450 - 3300 | Medium, Sharp | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | This is a hallmark of a primary amine, which typically shows a pair of bands in this region.[4][8][9] | | 3000 - 2850 | Medium-Strong | C-H Stretch | Aliphatic (Ethyl & Methyl groups) | These absorptions are due to the stretching of sp³ C-H bonds. | | 1650 - 1580 | Medium-Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) | This bending vibration is characteristic of primary amines.[5][8] | | 1600 - 1450 | Medium-Weak | C=N and C=C Stretch | Pyrazole Ring | These absorptions correspond to the stretching vibrations within the heterocyclic ring. | | 1350 - 1250 | Medium | C-N Stretch | Aromatic Amine & Ring C-N | This band arises from the stretching of the C-N bond between the amine and the pyrazole ring.[8] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

Experimental Protocol: MS Data Acquisition

Methodology:

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common "hard" ionization technique that induces fragmentation, while ESI is a "soft" technique that typically yields the protonated molecular ion with minimal fragmentation.

-

Sample Introduction: The sample can be introduced directly via a probe or, more commonly, as the effluent from a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.

-

Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[10]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and the data is plotted as a mass spectrum (relative intensity vs. m/z).

Mass Spectrum Interpretation

The mass spectrum provides the molecular weight and structural information from fragmentation patterns.

-

Molecular Ion (M⁺•): For this compound (C₆H₁₁N₃), the molecular weight is 125.17 g/mol . The molecular ion peak (M⁺•) is expected at m/z = 125 . According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent here.

-

Key Fragmentation Pathways: Pyrazoles exhibit characteristic fragmentation patterns, often involving the loss of N₂ or HCN from the ring.[11][12] For N-alkyl pyrazoles, α-cleavage is also a common pathway.[4]

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Expected Key Fragments:

-

m/z 110: Loss of a methyl radical (•CH₃) via α-cleavage of the N-ethyl group. This is often a favorable fragmentation for N-alkyl compounds.

-

m/z 97: Loss of ethene (C₂H₄) via a McLafferty-type rearrangement.

-

m/z 82: A subsequent loss of a methyl radical from the m/z 97 fragment.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, particularly the primary amine and the pyrazole ring. Mass spectrometry verifies the molecular weight and offers structural insights through predictable fragmentation patterns. This guide serves as a practical reference for the characterization of this important heterocyclic building block, underscoring the synergistic power of modern spectroscopic methods in chemical analysis.

References

- Faria, J. V., et al. (2017). Pyrazoles as potential anticancer agents: A critical review. Mini-Reviews in Medicinal Chemistry, 17(13), 1234-1253.

-

Fruchier, A., Pellegrin, V., Claramunt, R. M., & Elguero, J. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475.[13]

-

Al-Shamary, A. G., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by 13C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61.[6][7]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

ResearchGate. (2019). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate Publication.[3]

-

OpenStax. (2023). Spectroscopy of Amines. Organic Chemistry.[4]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator.[8]

-

Smith, B. C. (2019). The Infrared Spectroscopy of Primary Amines. Spectroscopy Online.[9]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.[14]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.[5]

-

PubChem. (n.d.). This compound. PubChem Database. CID=13645674.[2]

-

NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook.[15][16]

-

Alves, D., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[11][12]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.[10]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. PubChemLite - this compound (C6H11N3) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 8. wikieducator.org [wikieducator.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. BiblioBoard [openresearchlibrary.org]

- 12. researchgate.net [researchgate.net]

- 13. 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives | Semantic Scholar [semanticscholar.org]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 16. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 1-ethyl-3-methyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-ethyl-3-methyl-1H-pyrazol-5-amine is a substituted pyrazole derivative. While direct studies on its specific mechanism of action are not extensively available in current literature, its structural similarity to the well-characterized neuroprotective agent, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), provides a strong basis for a hypothesized mechanism centered on potent antioxidant and anti-inflammatory activities. This guide synthesizes the known biological activities of structurally related pyrazole compounds to propose a putative mechanism of action for this compound. We will explore its likely role as a free radical scavenger and its potential impact on downstream cellular pathways implicated in oxidative stress-related pathologies. Furthermore, this document will outline detailed experimental protocols to rigorously validate these hypotheses, providing a roadmap for future research and drug development efforts.

Introduction: The Pyrazole Scaffold and Therapeutic Potential

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of pyrazole exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor effects.[1][3][4] A key therapeutic property observed in many pyrazole-containing compounds is their antioxidant capacity.[1]

The subject of this guide, this compound, belongs to this versatile class of compounds. Although specific research on this molecule is limited, its structural features, particularly the pyrazole core, suggest a high probability of biological activity.

Hypothesized Mechanism of Action: Insights from the Edaravone Paradigm

A compelling approach to understanding the potential mechanism of action of this compound is to examine its close structural analog, Edaravone. Edaravone is a potent free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[5][6][7][8] Its therapeutic effects are primarily attributed to its robust antioxidant properties.[6][9]

Based on the Edaravone model, we hypothesize that this compound acts as a powerful antioxidant through the following mechanisms:

-

Direct Free Radical Scavenging: The core of the proposed mechanism is the ability of the molecule to directly neutralize highly reactive and damaging free radicals. This includes reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and peroxynitrite (ONOO-), which are major contributors to cellular damage in various disease states.[5] The pyrazole ring system is electron-rich and can donate electrons to stabilize these radicals.[10]

-

Inhibition of Lipid Peroxidation: Free radicals can attack lipids in cell membranes, initiating a chain reaction of lipid peroxidation that leads to membrane damage and cell death.[9] By scavenging these radicals, this compound is likely to inhibit this destructive process, thereby preserving cellular integrity.[11]

-

Anti-inflammatory Effects: Oxidative stress is intricately linked with inflammation. By reducing the burden of ROS, the compound may indirectly exert anti-inflammatory effects by modulating pro-inflammatory signaling pathways.[9]

Proposed Signaling Pathway

The hypothesized mechanism of action can be visualized as a multi-pronged antioxidant defense strategy.

Figure 1: Hypothesized antioxidant and anti-inflammatory mechanism of this compound.

Experimental Validation: A Step-by-Step Methodological Guide

To substantiate the hypothesized mechanism of action, a series of in vitro and cell-based assays are essential. The following protocols provide a framework for a comprehensive investigation.

In Vitro Antioxidant Capacity Assays

These assays will determine the direct radical-scavenging ability of the compound.

Table 1: In Vitro Antioxidant Assays

| Assay | Principle | Endpoint Measurement |

| DPPH Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. | Spectrophotometric measurement of the decrease in absorbance at 517 nm. |

| ABTS Radical Cation Decolorization Assay | Measures the ability of the compound to scavenge the pre-formed ABTS radical cation, leading to a reduction in its characteristic blue-green color. | Spectrophotometric measurement of the decrease in absorbance at 734 nm. |

| Hydroxyl Radical Scavenging Assay | Utilizes a Fenton reaction to generate hydroxyl radicals, which are then detected by a probe. The assay measures the compound's ability to compete with the probe for the radicals. | Fluorometric or colorimetric measurement of the probe's signal. |

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare a series of concentrations of this compound in methanol.

-

Ascorbic acid or Trolox should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of each concentration of the test compound or control.

-

Add 150 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

Figure 2: Workflow for the DPPH radical scavenging assay.

Cell-Based Assays for Oxidative Stress and Inflammation

These assays will assess the compound's protective effects in a biological context.

Table 2: Cell-Based Assays

| Assay | Cell Line | Inducer of Oxidative Stress | Endpoint Measurement |

| Cellular ROS Assay | e.g., SH-SY5Y (neuronal), HaCaT (keratinocyte) | H₂O₂ or tert-butyl hydroperoxide (t-BHP) | Measurement of intracellular ROS levels using fluorescent probes like DCFH-DA. |

| Lipid Peroxidation Assay (MDA Assay) | e.g., HepG2 (liver) | CCl₄ or Fe²⁺/ascorbate | Quantification of malondialdehyde (MDA), a byproduct of lipid peroxidation, using a colorimetric assay. |

| Anti-inflammatory Assay (LPS-induced) | e.g., RAW 264.7 (macrophage) | Lipopolysaccharide (LPS) | Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA or qPCR. |

-

Cell Culture and Seeding:

-

Culture SH-SY5Y cells in appropriate media.

-

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

-

Compound Treatment and Staining:

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Load cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes.

-

-

Induction of Oxidative Stress:

-

Wash the cells to remove excess probe.

-

Induce oxidative stress by adding a suitable concentration of H₂O₂ for 1 hour.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (excitation/emission ~485/535 nm) using a fluorescence microplate reader.

-

Normalize the fluorescence values to cell viability (e.g., using an MTT assay).

-

Determine the dose-dependent reduction in ROS levels by the test compound.

-

Conclusion and Future Directions

The structural analogy to Edaravone provides a strong rationale for hypothesizing that this compound functions as a potent antioxidant and anti-inflammatory agent. The proposed mechanism involves direct scavenging of free radicals, inhibition of lipid peroxidation, and modulation of inflammatory pathways. The experimental protocols outlined in this guide offer a clear and robust strategy to test this hypothesis.

Future research should focus on elucidating the specific molecular targets of this compound and its potential therapeutic applications in diseases with an underlying oxidative stress component, such as neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. Further in vivo studies will be crucial to validate its efficacy and safety profile. The exploration of this compound and its derivatives could lead to the development of novel therapeutics for a range of unmet medical needs.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Edaravone's Mechanism of Action: A Deep Dive.

-

Lapchak, P. A. (2018). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. Journal of Neurology & Neurophysiology, 9(2), 1000463. [Link]

- Patsnap Synapse. (2024).

-

Sharma, V., & Kumar, P. (2015). Pharmacological Activities of Pyrazoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 34(1), 190-199. [Link]

- Pyrazoline derivatives and its pharmacological potential-review. (2024). Synapse.

-

Rahman, M. A., & Siddiqui, A. A. (2013). Pyrazoline Derivatives: A Worthy Insight into the Recent Advances and Potential Pharmacological Activities. International Journal of Pharmaceutical Sciences and Drug Research, 5(4), 145-152. [Link]

-

Singh, A., & Kumar, A. (2021). Riluzole and edaravone: A tale of two amyotrophic lateral sclerosis drugs. Journal of Cellular and Molecular Medicine, 25(15), 7139-7151. [Link]

-

Niki, E. (2018). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?. Journal of Clinical Biochemistry and Nutrition, 62(1), 20-38. [Link]

-

Yusof, M. S. M., & Arshad, N. M. (2020). Pharmaceutical Importance of Pyrazoline Derivatives: A Mini Review. Journal of Advanced Research in Applied Sciences and Engineering Technology, 19(1), 1-8. [Link]

-

Synthesis of Pyrazoline Derivatives and Their Pharmacological Activities: A Review of the Last Decade. (2023). Semantic Scholar. [Link]

-

Wu, T., Ding, X. S., Wang, W., & Wu, J. (2006). MCI-186 (3-methyl-1-phenyl-2-pyrazolin-5-one) attenuated simulated ischemia/reperfusion injury in cultured rat hippocampal cells. Biological & Pharmaceutical Bulletin, 29(8), 1613-1617. [Link]

-

Yamamoto, Y., Kuwahara, T., Watanabe, K., & Watanabe, K. (1996). Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. Redox Report, 2(5), 333-338. [Link]

-

Anzai, K., Aikawa, T., Furukawa, A., & Ozawa, T. (2003). The reaction rate of edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186)) with hydroxyl radical. Biochimica et Biophysica Acta (BBA) - General Subjects, 1620(1-3), 121-127. [Link]

-

Writing Group on behalf of the Edaravone (MCI-186) ALS Study Group. (2017). Confirmatory double-blind, parallel-group, placebo-controlled study of efficacy and safety of edaravone (MCI-186) in amyotrophic lateral sclerosis patients. Amyotrophic Lateral Sclerosis and Frontotemporal Degeneration, 18(sup1), 1-11. [Link]

-

Edaravone Acute Brain Infarction Study Group. (2003). Effect of a novel free radical scavenger, edaravone (MCI-186), on acute brain infarction. Cerebrovascular Diseases, 15(3), 222-229. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Pyrazoline derivatives and its pharmacological potential-review [wisdomlib.org]

- 3. ijpsdronline.com [ijpsdronline.com]

- 4. Pharmaceutical Importance of Pyrazoline Derivatives: A Mini Review - ProQuest [proquest.com]

- 5. nbinno.com [nbinno.com]

- 6. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Confirmatory double-blind, parallel-group, placebo-controlled study of efficacy and safety of edaravone (MCI-186) in amyotrophic lateral sclerosis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 10. Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MCI-186 (3-methyl-1-phenyl-2-pyrazolin-5-one) attenuated simulated ischemia/reperfusion injury in cultured rat hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets for 1-ethyl-3-methyl-1H-pyrazol-5-amine

A Senior Application Scientist's Perspective on Navigating the Drug Discovery Journey for a Privileged Scaffold

Foreword: The Pyrazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of drug discovery.[1][2] Its remarkable versatility, synthetic accessibility, and favorable drug-like properties have led to its incorporation into a multitude of FDA-approved therapeutics.[3][4] From potent anti-inflammatory agents like celecoxib to targeted cancer therapies such as crizotinib, the pyrazole core consistently demonstrates its capacity to interact with a diverse array of biological targets.[1][5] The specific compound at the heart of this guide, 1-ethyl-3-methyl-1H-pyrazol-5-amine, belongs to the aminopyrazole subclass, a group particularly noted for its ability to serve as effective ligands for enzymes and receptors, most notably protein kinases.[6][7] This guide will provide a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to systematically identify and validate the therapeutic targets of this promising molecule.

Part 1: Deconstructing the Molecule - A Rationale for Target Exploration

The structure of this compound offers several clues to its potential biological activity. The 5-amino group is a critical feature, capable of forming key hydrogen bond interactions within the active sites of various enzymes, particularly the hinge region of protein kinases.[6] The N-ethyl and C3-methyl substitutions contribute to the molecule's lipophilicity and steric profile, influencing its binding affinity and selectivity for specific targets. Based on the extensive literature on pyrazole derivatives, we can logically prioritize several classes of proteins as potential therapeutic targets.[8][9][10]

Protein Kinases: The Forefront of Investigation

The altered activity of protein kinases is a hallmark of many diseases, especially cancer and inflammatory disorders.[3][11][12] The pyrazole scaffold is a well-established framework for potent and selective protein kinase inhibitors.[13][14] Numerous approved drugs, including Ruxolitinib and Encorafenib, feature this core structure.[3] The aminopyrazole moiety, in particular, is a known pharmacophore for kinase inhibition, suggesting that this compound could target a range of kinases.

Potential Kinase Targets:

-

Tyrosine Kinases: (e.g., EGFR, VEGFR, PDGFR, Bcr-Abl) - Pivotal in cancer cell proliferation, angiogenesis, and survival.[1][3]

-

Serine/Threonine Kinases: (e.g., MAP kinases, CDKs, Aurora kinases, Akt) - Key regulators of the cell cycle, signaling pathways, and apoptosis.[1][10]

-

Janus Kinases (JAKs): Central to cytokine signaling and implicated in inflammatory and autoimmune diseases.[11]

-

Bruton's Tyrosine Kinase (BTK): A critical component of B-cell receptor signaling and a target in hematological malignancies and autoimmune disorders.[5]

G-Protein Coupled Receptors (GPCRs): Modulating Cellular Signaling

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. While less common than kinase inhibitors, pyrazole-containing compounds have been identified as modulators of GPCR activity. The aromatic nature of the pyrazole ring allows for potential π-π stacking and hydrophobic interactions within the transmembrane domains of these receptors.

Potential GPCR Targets:

-

Receptors involved in neurotransmission, inflammation, and metabolic regulation.

Ion Channels: Regulating Cellular Excitability and Ion Homeostasis

Ion channels are crucial for a wide range of physiological processes, and their dysfunction is linked to numerous diseases. Pyrazole derivatives have been shown to modulate the activity of various ion channels, including calcium and potassium channels.[15][16][17] These compounds can act as either blockers or openers, depending on their specific structure and the channel subtype.

Potential Ion Channel Targets:

-

Voltage-gated calcium channels: Implicated in cardiovascular diseases, pain, and neurological disorders.[18]

-

Potassium channels: A diverse family of channels involved in regulating neuronal excitability, muscle contraction, and hormone secretion.[15][19]

-

Store-operated calcium entry (SOCE) channels: Key players in immune cell activation and inflammatory responses.[16]

Other Potential Enzyme Targets

The pyrazole scaffold's versatility extends beyond the aforementioned target classes. Various enzymes have been successfully targeted by pyrazole-containing inhibitors.

Potential Enzyme Targets:

-

Cyclooxygenase (COX) enzymes: Well-established targets for anti-inflammatory drugs.[1][9]

-

Carbonic anhydrases: Involved in pH regulation and implicated in glaucoma, epilepsy, and certain cancers.[1]

-

Monoamine oxidases (MAOs): Key enzymes in the metabolism of neurotransmitters and targets for antidepressants and neuroprotective agents.[20]

-

Phosphodiesterases (PDEs): Regulate intracellular signaling by hydrolyzing cyclic nucleotides.[4]

Part 2: A Step-by-Step Guide to Target Identification and Validation

The following sections outline a logical and robust workflow for identifying and validating the therapeutic targets of this compound.

Phase 1: Initial Target Class Screening

The initial phase aims to broadly identify which of the potential target classes are most likely to be modulated by the compound. This is achieved through a combination of in silico and in vitro approaches.

2.1.1 In Silico Profiling (Computational Prediction)

-

Methodology: Employ computational tools and databases to predict potential targets based on structural similarity to known ligands. This involves techniques like molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis.

-

Causality: This initial step is cost-effective and rapidly narrows down the vast landscape of potential targets to a manageable number for experimental validation. It leverages existing knowledge of ligand-target interactions.

2.1.2 Broad-Spectrum In Vitro Screening

-

Methodology: Screen this compound against a diverse panel of targets representing the prioritized classes (kinases, GPCRs, ion channels, etc.). Commercially available screening services offer panels of hundreds of targets.

-

Causality: This provides the first experimental evidence of the compound's biological activity and helps to identify initial "hits" for further investigation. A broad screen minimizes the risk of missing unexpected targets.

Table 1: Representative Target Panels for Initial Screening

| Target Class | Representative Panel Examples |

| Protein Kinases | KinomeScan (DiscoverX), KINOMEscan® (Eurofins) |

| GPCRs | GPCRScan (DiscoverX), SafetyScreen44™ (Eurofins) |

| Ion Channels | IonChannelScan (DiscoverX), PatchXpress® (Molecular Devices) |

| Other Enzymes | A variety of commercially available enzyme activity assays |

Phase 2: Hit Confirmation and Potency Determination

Once initial hits are identified, the next step is to confirm these interactions and quantify the compound's potency.

2.2.1 Dose-Response Assays

-

Methodology: Perform dose-response experiments for each confirmed hit to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

-

Causality: This establishes the potency of the compound for each target and allows for the ranking of hits. Potent interactions are prioritized for further validation.

2.2.2 Orthogonal Assays

-

Methodology: Use a different assay format to confirm the interaction. For example, if the initial hit was from a binding assay, confirm with a functional or enzymatic assay.

-

Causality: This provides a self-validating system by ensuring the observed activity is not an artifact of the initial assay technology.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in assay buffer.

-